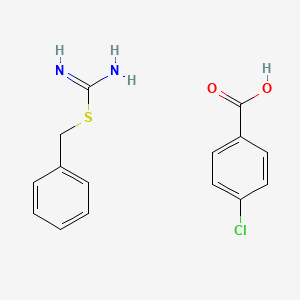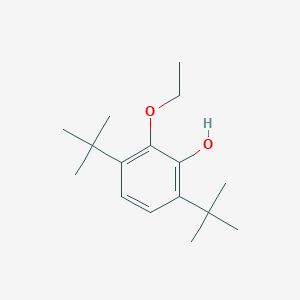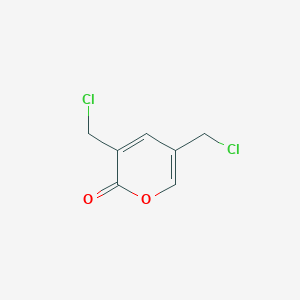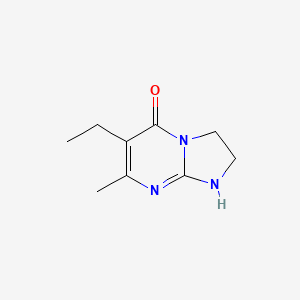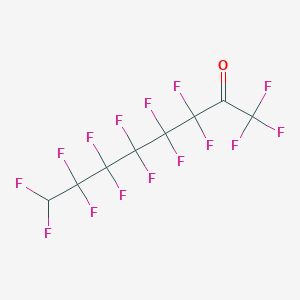
1,1,1,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluorooctan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluorooctan-2-one is a fluorinated ketone with a unique structure characterized by the presence of multiple fluorine atoms. This compound is part of the perfluorinated ketones family, known for their high thermal stability and chemical inertness. These properties make them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluorooctan-2-one typically involves the fluorination of octan-2-one. This process can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure complete fluorination and to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced fluorination techniques, such as plasma fluorination, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluorooctan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or ozone are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or amines are used in polar solvents to facilitate substitution reactions.
Major Products:
Oxidation: Perfluorooctanoic acid.
Reduction: Perfluorooctanol.
Substitution: Various substituted perfluorooctanones, depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluorooctan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for high-temperature reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluorooctan-2-one involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition of enzyme activity or the stabilization of specific protein conformations. The compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological molecules underlies its effects in biological systems.
Comparaison Avec Des Composés Similaires
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorodecanoic acid (PFDA)
Comparison: 1,1,1,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluorooctan-2-one is unique due to its ketone functional group, which imparts different reactivity compared to carboxylic acids like PFOA and PFDA or sulfonic acids like PFOS. The ketone group allows for a broader range of chemical modifications and applications, particularly in organic synthesis and material science.
Propriétés
Numéro CAS |
63703-12-8 |
|---|---|
Formule moléculaire |
C8HF15O |
Poids moléculaire |
398.07 g/mol |
Nom IUPAC |
1,1,1,3,3,4,4,5,5,6,6,7,7,8,8-pentadecafluorooctan-2-one |
InChI |
InChI=1S/C8HF15O/c9-2(10)4(13,14)7(20,21)8(22,23)6(18,19)3(11,12)1(24)5(15,16)17/h2H |
Clé InChI |
XVRGXWZGWTXBMN-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(=O)C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium](/img/structure/B14494737.png)

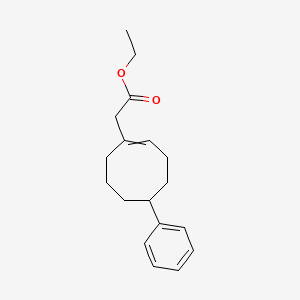

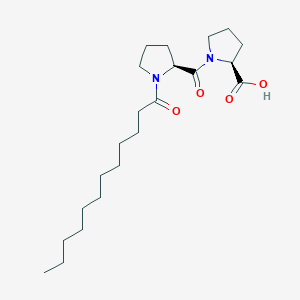
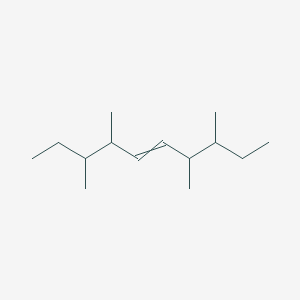
![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
